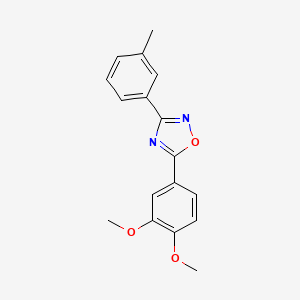

5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11-5-4-6-12(9-11)16-18-17(22-19-16)13-7-8-14(20-2)15(10-13)21-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSBAAQSHOSGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352012 | |

| Record name | 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651032-76-7 | |

| Record name | 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Electrophilic Activation and Hydroarylation

Under superacid conditions (e.g., triflic acid [CF₃SO₃H]), the oxadiazole ring undergoes protonation at nitrogen and α-carbon positions, forming reactive cationic intermediates . These intermediates enable hydroarylation with arenes, leading to E/Z-5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles. For example:

-

Reagents : Triflic acid (TfOH), arenes (e.g., benzene, toluene).

-

Conditions : Room temperature, 1 h.

-

Mechanism : Protonation of the oxadiazole ring generates electrophilic sites, facilitating nucleophilic attack by arenes .

A DFT study confirmed that protonation occurs at the N4 position and the α-carbon of the acetylenyl group (in analogous compounds), stabilizing the intermediate for reaction .

Substitution Reactions on Aromatic Rings

The compound’s aromatic substituents (3,4-dimethoxyphenyl and 3-methylphenyl) participate in electrophilic substitution due to activating groups (methoxy and methyl).

-

3,4-Dimethoxyphenyl Group :

-

Reactivity : Methoxy groups activate the ring for electrophilic substitution.

-

Potential Reactions : Nitration, halogenation, or Friedel-Crafts acylation at positions ortho/para to the methoxy groups.

-

-

3-Methylphenyl Group :

-

Reactivity : Methyl groups are moderately activating, directing electrophiles to ortho/para positions.

-

Potential Reactions : Similar to above, but with reduced reactivity compared to methoxy groups.

-

Anticancer Activity and Biological Interactions

While not a direct chemical reaction, the compound’s biological activity (e.g., apoptosis induction) is influenced by its ability to form hydrogen bonds and π-π interactions with molecular targets . This property is relevant for drug design applications.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can inhibit the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism behind this activity often involves the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 29 |

| MCF-7 | 73 |

Antioxidant Properties

The presence of methoxy groups in the compound's structure suggests enhanced antioxidant properties. Studies have demonstrated that similar compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related cellular damage.

Fluorescent Materials

The unique electronic properties of oxadiazoles make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has been explored to enhance the luminescent efficiency of materials used in display technologies.

Pesticidal Activity

Research has indicated that oxadiazole derivatives possess insecticidal properties. Compounds with similar structures have been evaluated for their effectiveness against agricultural pests. The mechanism often involves inhibition of key enzymes in the metabolic pathways of target insects.

Case Studies

-

Anticancer Activity Study

A comparative study assessed the cytotoxic effects of several oxadiazole derivatives on HeLa and MCF-7 cell lines. The study highlighted that modifications to the phenyl groups significantly influenced the anticancer activity, with specific substitutions leading to improved potency. -

Material Development Research

In a recent investigation into OLED materials, researchers synthesized a series of oxadiazole derivatives including this compound. The results indicated a marked improvement in luminescence compared to traditional materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in biological systems involves interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on the substituents at positions 3 and 3. Below is a detailed comparison of 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Comparisons

- Electron-Donating vs. Electron-Withdrawing Groups :

Methoxy groups (electron-donating) at the 3,4-positions of the phenyl ring enhance anti-inflammatory and neuroprotective activities , whereas chloro or fluoro substituents (electron-withdrawing) improve enzyme inhibition or metabolic stability . - Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 3-methylphenyl, indolyl) at position 3 contribute to π-π stacking interactions with biological targets, while aliphatic chains (e.g., propanone linkers) may improve solubility or pharmacokinetics .

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 314.35 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with hydrazine derivatives under acidic conditions. This multi-step process allows for the introduction of various substituents that can enhance biological activity.

Biological Activities

Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities. The specific compound has shown promise in several areas:

- Anticancer Activity : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, a related oxadiazole compound exhibited significant cytotoxicity against prostate (PC-3), colon (HCT-116), and breast (MCF7) cancer cell lines with IC values ranging from 0.67 to 0.87 µM .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .

- Antimicrobial Activity : The oxadiazole framework has been linked to antimicrobial effects against bacteria and fungi. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and metabolic processes .

- Signal Transduction Modulation : By fitting into enzyme active sites or receptor binding sites, this compound can alter signaling pathways involved in cell proliferation and survival.

Table 1: Biological Activity Summary

Case Study: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute (NCI), various oxadiazole derivatives were tested for their anticancer properties. Among these compounds, those structurally similar to this compound demonstrated notable potency against multiple cancer types. The findings highlighted the potential for developing new therapeutic agents based on this chemical scaffold .

Q & A

Q. What are the common synthetic routes and optimization strategies for preparing 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or their activated esters. For example, a two-step method may include:

Amidoxime formation : Reacting 3,4-dimethoxybenzonitrile with hydroxylamine hydrochloride under reflux in ethanol.

Cyclization : Treating the amidoxime intermediate with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the oxadiazole ring .

Optimization strategies :

- Use of microwave-assisted synthesis to reduce reaction time and improve yield.

- Solvent selection (e.g., acetone or DMF) to enhance cyclization efficiency .

- Catalytic additives like potassium iodide to accelerate nucleophilic substitution steps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Essential for confirming substitution patterns and verifying the absence of regioisomers. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with the substituents .

- ESI-MS : Validates molecular weight (exact mass: 301.0636) and detects isotopic clusters for chlorine-containing analogs .

- X-ray crystallography : Resolves ambiguity in regiochemistry and provides bond-length data (e.g., oxadiazole ring planarity and dihedral angles with aromatic substituents) .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro cytotoxicity assays : Use breast cancer (e.g., T47D) and colorectal cancer cell lines to assess apoptosis induction via flow cytometry (e.g., cell cycle arrest in G1 phase) .

- Caspase activation assays : Quantify caspase-3/7 activity to confirm apoptotic pathways .

- Dose-response curves : Determine IC50 values across multiple cell lines to evaluate selectivity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Key SAR findings from analogous oxadiazoles include:

- 3-Phenyl group : Replacement with pyridyl groups (e.g., 5-chloropyridin-2-yl) improves solubility and target affinity .

- 5-Position substituents : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance apoptotic activity, while bulky groups reduce membrane permeability .

- Methoxy positioning : 3,4-Dimethoxy on the phenyl ring enhances binding to TIP47 (a molecular target linked to insulin-like growth factor pathways) .

Q. How can computational methods elucidate the mechanism of action?

- Molecular docking : Predict binding modes with targets like MAP kinase or TIP46. For example, the oxadiazole core may form hydrogen bonds with catalytic lysine residues, while methoxy groups engage in hydrophobic interactions .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to design optimized analogs .

Q. How can researchers resolve contradictions in reported biological data?

Discrepancies in cytotoxicity across studies may arise from:

- Cell line variability : MX-1 tumor models show higher sensitivity to oxadiazoles than HeLa cells due to differential expression of TIP47 .

- Assay conditions : Varying serum concentrations in culture media can alter compound stability and bioavailability .

- Metabolic interference : Liver microsome studies reveal rapid degradation of certain analogs, necessitating prodrug strategies .

Q. What strategies improve metabolic stability without compromising activity?

- Isosteric replacements : Substitute metabolically labile methoxy groups with trifluoromethoxy or methylsulfonyl groups .

- Deuterium labeling : Stabilize benzylic positions (e.g., CH2 to CD2) to slow oxidative metabolism .

- Prodrug design : Mask polar groups (e.g., phosphate esters) for enhanced oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.